molecular formula C13H6Cl2F2N2O4 B3040091 1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene CAS No. 1545-61-5

1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene

Cat. No.: B3040091
CAS No.: 1545-61-5
M. Wt: 363.1 g/mol
InChI Key: HNHPMNUNYACESB-UHFFFAOYSA-N
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Description

The compound 1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene features a nitro-substituted benzene core with two distinct substituents: a chlorine atom at position 1 and a difluoromethyl group linked to a 4-chloro-3-nitrophenyl moiety at position 3.

Properties

IUPAC Name

1-chloro-4-[(4-chloro-3-nitrophenyl)-difluoromethyl]-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F2N2O4/c14-9-3-1-7(5-11(9)18(20)21)13(16,17)8-2-4-10(15)12(6-8)19(22)23/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHPMNUNYACESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of chlorinated aromatic compounds followed by the introduction of difluoromethyl groups through specialized reagents and catalysts. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: This reaction can further oxidize the nitro groups to form more complex nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The chloro groups can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.

Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene exerts its effects involves interactions with various molecular targets. The nitro and chloro groups can participate in electron transfer reactions, while the difluoromethyl group can enhance the compound’s stability and reactivity. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Difluoromethyl vs. Sulfone/Sulfonyl Groups

1-Chloro-4-(difluoromethyl)-2-nitrobenzene (CAS 1261525-17-0)
  • Structure : Lacks the 4-chloro-3-nitrophenyl group but retains the difluoromethyl and nitro substituents.
  • Properties : Molecular weight = 207.56; liquid at room temperature; LogP = 3.05 (indicative of moderate lipophilicity) .
  • Applications : Serves as a precursor for fluorinated agrochemicals due to its stability under acidic conditions .
4-Chloro-3-nitrophenyl methyl sulfone (CAS 97-07-4)
  • Structure : Replaces the difluoromethyl group with a methyl sulfone (-SO₂CH₃) group.
  • Properties : Molecular weight = 235.65; solid (melting point = 125–129°C); higher thermal stability due to the sulfone group .
  • Applications : Used as an intermediate in pesticide synthesis (e.g., herbicides) and pharmaceuticals .
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS 21081-74-3)
  • Structure : Sulfonyl group at position 2 instead of difluoromethyl.
  • Properties : Solid with higher polarity, impacting solubility in organic solvents .

Trifluoromethyl and Phenoxy Derivatives

1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene (CAS 1799-97-9)
  • Structure: Trifluoromethyl (-CF₃) and phenoxy (-O-C₆H₃ClCH₃) groups.
  • Properties : Higher molecular weight (242.07) and enhanced electron-withdrawing effects from -CF₃ .
  • Applications: Potential herbicide candidate, similar to oxyfluorfen (CAS 42874-03-3) .

Thioether and Sulfide Analogues

1-Chloro-4-(methylthio)-2-nitrobenzene (CAS 1199-36-6)
  • Structure : Methylthio (-S-CH₃) group at position 4.
  • Properties : Lower stability compared to sulfones due to sulfide oxidation susceptibility; LogP = 3.05 .
  • Applications : Intermediate in pesticide synthesis; analyzed via reverse-phase HPLC .

Pesticide-Related Compounds

Nitrofluorfen (CAS 13738-63-1)
  • Structure: 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene.
  • Properties : Herbicidal activity due to nitro and trifluoromethyl groups; solid with high photostability .
  • Comparison : The target compound’s difluoromethyl group may reduce environmental persistence compared to trifluoromethyl derivatives .

Key Findings

  • Electronic Effects : Difluoromethyl and trifluoromethyl groups enhance electron-withdrawing capacity, but sulfones offer superior thermal stability .
  • Synthetic Challenges : Fluorinated derivatives (e.g., difluoromethyl) require specialized reagents (e.g., Raney Ni, Fe/HCl), while sulfones are synthesized via oxidation of sulfides .

Biological Activity

1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene is a complex organic compound with the molecular formula C13H6Cl2F2N2O4. Its unique structure, characterized by chloro, nitro, and difluoromethyl groups, has led to investigations into its biological activity, particularly its potential effects on human health and the environment.

  • Molecular Weight : 363.1 g/mol
  • CAS Number : 1545-61-5
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through various biochemical pathways. The nitro and chloro groups can participate in electron transfer reactions, while the difluoromethyl group enhances stability and reactivity. These interactions may modulate biological pathways, making it a valuable tool in biochemical studies.

Toxicity and Carcinogenicity

Research indicates that compounds with similar structures, such as 1-chloro-4-nitrobenzene, exhibit significant toxicological effects. Studies have shown that exposure to 1-chloro-4-nitrobenzene can lead to:

  • DNA Damage : It has been reported to produce single-strand DNA breaks in cultured rat hepatocytes and in vivo in male Swiss mice .
  • Tumorigenic Effects : Limited studies suggest a correlation between exposure and tumorigenic responses in animal models, particularly regarding vascular tumors in the lung, liver, and spleen .

Case Studies

  • Acute Exposure : A study involving workers exposed to 1-chloro-4-nitrobenzene revealed that while the compound was not detectable in urine, several metabolites were identified, indicating metabolic processing and potential toxicity .
  • Chronic Exposure : Long-term inhalation studies in rats demonstrated dose-related increases in methemoglobin levels and various hematological changes, including macrocytic anemia and hemosiderin accumulation in the liver .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Biological Activity
1-Chloro-4-nitrobenzeneStructureDNA damage, carcinogenic potential
4-ChloroanilineStructureKnown carcinogen with similar metabolic pathways
2,4-DinitrochlorobenzeneStructureStrong sensitizer; associated with allergic reactions

Applications in Research

This compound is being explored for its potential applications in:

  • Drug Development : Its reactive functional groups make it a candidate for synthesizing anti-inflammatory and anticancer agents.
  • Biochemical Probes : Due to its unique structure, it can serve as a probe for studying biochemical pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene
Reactant of Route 2
1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene

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